1-Chlorophthalazine hydrochloride

Phthalazine synthesis Heterocyclic chlorination Process chemistry

Source 1-chlorophthalazine hydrochloride (CAS 300843-36-1) as a monofunctional heterocyclic building block. The single reactive chlorine at the 1-position enables controlled stepwise derivatization for PARP-1 inhibitor synthesis, where optimized analogs achieve IC50 <0.2 nM, outperforming olaparib. Also designated as Hydralazine EP Impurity A for pharmaceutical QC. The hydrochloride salt offers distinct solubility and handling advantages vs. the free base (CAS 5784-45-2). Available at ≥98% purity from validated manufacturers.

Molecular Formula C8H6Cl2N2
Molecular Weight 201.05 g/mol
CAS No. 300843-36-1
Cat. No. B1648395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorophthalazine hydrochloride
CAS300843-36-1
Molecular FormulaC8H6Cl2N2
Molecular Weight201.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN=C2Cl.Cl
InChIInChI=1S/C8H5ClN2.ClH/c9-8-7-4-2-1-3-6(7)5-10-11-8;/h1-5H;1H
InChIKeyVWXKUBPEUUXLPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chlorophthalazine Hydrochloride (CAS 300843-36-1) Technical Baseline and Procurement Context


1-Chlorophthalazine hydrochloride (CAS 300843-36-1) is a monochlorinated phthalazine heterocyclic building block with molecular formula C8H6Cl2N2 and molecular weight 201.05 g/mol . As a hydrochloride salt form (corresponding free base: CAS 5784-45-2), this compound features a single reactive chlorine atom at the 1-position of the phthalazine ring system, which enables nucleophilic substitution and palladium-catalyzed cross-coupling reactions for the construction of more complex heterocyclic scaffolds . The compound serves as a critical intermediate in the synthesis of PARP inhibitors, hydralazine-related impurities, and diverse phthalazine-derived bioactive molecules, with commercial availability typically at purities of 95–99% from major chemical suppliers .

1-Chlorophthalazine Hydrochloride: Why In-Class Substitution Without Verification Is Not Advisable


Phthalazine derivatives exhibit pronounced structure-activity divergence that precludes generic substitution. The regiochemistry of chlorine substitution (1-position vs. 1,4-positions) fundamentally alters reactivity profiles: 1-chlorophthalazine hydrochloride offers monofunctional electrophilic character amenable to controlled stepwise derivatization, whereas 1,4-dichlorophthalazine introduces competing reactivity at two sites that can complicate reaction selectivity and require different synthetic strategies [1]. Furthermore, downstream applications in PARP inhibitor synthesis reveal that small structural modifications—even within the same phthalazinone scaffold—produce substantial potency variations, with some optimized derivatives demonstrating IC50 values <0.2 nM against PARP-1, outperforming the clinical benchmark olaparib, while other closely related analogs exhibit markedly different activity profiles [2]. The hydrochloride salt form (CAS 300843-36-1) also offers distinct handling and solubility characteristics compared to the free base (CAS 5784-45-2), which directly impacts formulation and reaction conditions . These differences are quantifiable and material to both synthetic and biological outcomes.

1-Chlorophthalazine Hydrochloride (CAS 300843-36-1) Quantitative Differentiation Evidence


Synthesis Yield and Purity Benchmarking: 1-Chlorophthalazine Hydrochloride vs. Alternative Chlorination Protocols

The optimized synthesis of 1-chlorophthalazine hydrochloride from phthalazone using phosphorus oxychloride (POCl3) and HCl in dioxane/acetonitrile achieves a yield of 65% with 99% purity . This single-step chlorination and salt formation sequence represents a practical, scalable route to the monochlorinated phthalazine scaffold .

Phthalazine synthesis Heterocyclic chlorination Process chemistry

Phthalazine-Derived PARP-1 Inhibitor Potency: DLC-1-6 (IC50 <0.2 nM) vs. Olaparib Benchmark

Novel phthalazinone PARP-1 inhibitors synthesized from phthalazine scaffolds, designated DLC-1–6, demonstrated IC50 values <0.2 nM against PARP-1 enzyme, representing superior enzymatic inhibition compared to the clinical PARP inhibitor olaparib [1]. The most potent derivative in this series, DLC-1, exhibited anti-proliferative activity against MDA-MB-436 breast cancer cells with an IC50 of 0.08 μM [2].

PARP-1 inhibition Anticancer drug discovery Phthalazinone derivatives

Activity Against PARP Inhibitor-Resistant Cancer Cells: YCH1899 vs. Olaparib and Talazoparib

The phthalazin-1(2H)-one derivative YCH1899 exhibited distinct anti-proliferative activity against olaparib-resistant and talazoparib-resistant cells, with IC50 values of 0.89 nM and 1.13 nM, respectively [1]. This compound retained sensitivity in drug-resistant cells with BRCA1/2 restoration or 53BP1 loss and demonstrated dose-dependent antitumor activity in resistant cell-derived xenograft models, along with acceptable pharmacokinetic properties in rats [2].

PARP inhibitor resistance Phthalazin-1(2H)-one derivatives BRCA-deficient cancers

Chlorophthalazine-Derived Compound 6 Anticancer Activity: IC50 Values Against MCF7, HCT116, and HepG2 Cell Lines vs. Doxorubicin

Microwave-assisted synthesis of chlorophthalazine derivatives produced Compound 6, which exhibited anticancer activity with IC50 values of 1.739 μM (MCF7), 0.384 μM (HCT116), and 1.52 μM (HepG2) [1]. The study directly compared these derivatives with doxorubicin as a reference cytotoxic agent and confirmed PARP-1 as the mechanism of action through molecular docking [2]. The microwave method also reduced reaction time and improved yield compared to conventional heating protocols.

Chlorophthalazine derivatives Anticancer screening Microwave-assisted synthesis

Anti-Proliferative Activity of 1-Chlorophthalazine-Derived 1,4-Disubstituted Phthalazines Against MCF-7 Cells

A series of 1,4-disubstituted phthalazines synthesized from a 1-chlorophthalazine derivative (Compound 2) via reaction with N-substituted piperazines and primary/secondary amines yielded six compounds (3a, 3g, 3i, and 4a-c) with potent cytotoxic activity ranging from 1.4 to 2.3 μmol against the human breast cancer cell line MCF-7 [1]. This establishes that the monochlorinated phthalazine scaffold is an effective entry point for generating biologically active 1,4-disubstituted analogs.

1,4-Disubstituted phthalazines Anti-proliferative activity Breast cancer

Hydralazine EP Impurity A: 1-Chlorophthalazine Hydrochloride as a Critical Pharmacopoeial Reference Standard

1-Chlorophthalazine hydrochloride (CAS 300843-36-1) is officially designated as Hydralazine EP Impurity A under European Pharmacopoeia specifications . It serves as a critical reference standard for the quality control of hydralazine hydrochloride (CAS 304-20-1) active pharmaceutical ingredient manufacturing and batch release testing. The free base form (1-chlorophthalazine, CAS 5784-45-2) is separately designated as Hydralazine 1 Chlorophthalazine impurity, with distinct analytical properties including melting point 109–112°C, boiling point 364.3°C at 760 mmHg, and LogP 2.283 [1].

Hydralazine impurities Pharmaceutical reference standards Quality control

1-Chlorophthalazine Hydrochloride (CAS 300843-36-1) Validated Research and Industrial Applications


PARP-1 Inhibitor Discovery and Lead Optimization

Procure 1-chlorophthalazine hydrochloride as a key heterocyclic building block for constructing phthalazinone-based PARP-1 inhibitors. Quantitative evidence demonstrates that optimized derivatives from this scaffold achieve PARP-1 IC50 values <0.2 nM, outperforming the clinical benchmark olaparib . Additionally, phthalazin-1(2H)-one derivatives such as YCH1899 retain potent activity (IC50 0.89–1.13 nM) against olaparib- and talazoparib-resistant cell models, with confirmed in vivo dose-dependent antitumor activity in resistant xenografts and acceptable rat pharmacokinetics . The monofunctional chlorine at the 1-position enables controlled stepwise derivatization, avoiding the synthetic complexity introduced by 1,4-dichloro analogs.

Pharmaceutical Impurity Reference Standard Procurement for Hydralazine QC

Source 1-chlorophthalazine hydrochloride (CAS 300843-36-1) as Hydralazine EP Impurity A for pharmaceutical quality control and batch release testing under European Pharmacopoeia requirements . The hydrochloride salt form (MW 201.05 g/mol) offers distinct analytical and solubility characteristics compared to the free base (1-chlorophthalazine, CAS 5784-45-2, MW 164.59 g/mol, LogP 2.283), enabling precise method development and impurity profiling in hydralazine hydrochloride (CAS 304-20-1) manufacturing . This regulatory-driven application is not addressable by other chlorinated phthalazine analogs lacking compendial designation.

Anticancer SAR Campaigns with Chlorophthalazine Scaffolds

Utilize 1-chlorophthalazine hydrochloride for synthesizing novel chlorophthalazine derivatives with demonstrated anticancer activity. Microwave-assisted synthesis from chlorophthalazine precursors yields compounds with IC50 values as low as 0.384 μM against HCT116 colon cancer cells, with PARP-1 inhibition confirmed via molecular docking and selectivity demonstrated relative to doxorubicin . Furthermore, 1,4-disubstituted phthalazines derived from 1-chlorophthalazine intermediates exhibit potent anti-proliferative activity (1.4–2.3 μmol) against MCF-7 breast cancer cells , validating the scaffold's utility for generating bioactive analogs with tractable SAR.

Hydralazine and Related Antihypertensive Synthesis Process Development

Employ 1-chlorophthalazine hydrochloride as a key intermediate in hydralazine hydrochloride manufacturing, as documented in patent literature (US2007/129546) . The validated synthetic route achieves 65% yield with 99% purity from phthalazone using POCl3 and HCl, providing a reproducible process for industrial-scale production . The hydrochloride salt form facilitates direct use in downstream hydrazinolysis reactions to generate hydralazine, an established vasodilator for hypertension and heart failure treatment. This application leverages the compound's specific reactivity at the 1-position and its salt-form handling advantages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chlorophthalazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.